SIS3

概要

説明

SIS3 は、(E)-SIS3 としても知られており、Smad3 の選択的阻害剤として作用するピロロピリジン化合物です。Smad3 は、形質転換成長因子-ベータ (TGF-β) 経路に関与する重要な細胞内シグナル伝達タンパク質です。 This compound は、Smad3 のリン酸化を阻害することにより、TGF-β1 への細胞応答を調節し、細胞分化や線維化などのプロセスに影響を与えます .

2. 製法

合成経路:: this compound の合成経路には、ピロロピリジンコアを組み立てるための化学反応が含まれます。具体的な詳細は異なる場合がありますが、合成には一般的に環化、官能基の修飾、精製などのステップが含まれます。

反応条件:: 正確な反応条件は、研究者によって採用される特定の合成戦略によって異なります。 全体的な目標は、高純度で高収率の this compound を得ることです。

工業生産:: this compound は、工業的な設定ではなく、主に研究室で合成されています。その生産は、その特殊な用途のために限定されています。

3. 化学反応解析

反応の種類:: this compound は、広範な化学的変換を受けません。 それは細胞シグナル伝達経路と相互作用し、遺伝子発現と細胞挙動に影響を与えます。

一般的な試薬と条件:: this compound は、標準的な実験室条件下で安定です。 研究者は一般的に、ジメチルスルホキシド (DMSO) などの有機溶媒で取り扱います。

主要な生成物:: this compound 自体は、その合成の主要な生成物です。 その生物学的効果は、Smad3 と下流のシグナル伝達イベントとの相互作用から生じます。

4. 科学研究への応用

This compound は、さまざまな科学分野で応用されています。

化学: 研究者は、this compound の作用機序を理解し、薬剤開発のリード化合物としての可能性を探求するために、this compound を研究しています。

生物学: this compound は、TGF-β シグナル伝達経路とその細胞プロセスへの影響を明らかにするのに役立ちます。

医学: 研究は、特に線維症性疾患やがんにおける this compound の治療の可能性に焦点を当てています。

産業: 広く産業で使用されているわけではありませんが、this compound の知見は、創薬の取り組みに貢献しています。

準備方法

Synthetic Routes:: The synthetic route for SIS3 involves chemical reactions to assemble its pyrrolopyridine core. While specific details may vary, the synthesis typically includes steps such as cyclization, functional group modifications, and purification.

Reaction Conditions:: The exact reaction conditions depend on the specific synthetic strategy employed by researchers. the overall goal is to achieve high purity and yield of this compound.

Industrial Production:: this compound is primarily synthesized in research laboratories rather than industrial settings. Its production remains limited due to its specialized applications.

化学反応の分析

Types of Reactions:: SIS3 does not undergo extensive chemical transformations. it interacts with cellular signaling pathways, affecting gene expression and cellular behavior.

Common Reagents and Conditions:: this compound is stable under standard laboratory conditions. Researchers typically handle it in organic solvents such as dimethyl sulfoxide (DMSO).

Major Products:: this compound itself is the primary product of its synthesis. Its biological effects result from its interaction with Smad3 and downstream signaling events.

科学的研究の応用

Applications in Fibrosis Research

Fibrosis is characterized by excessive deposition of extracellular matrix components, often mediated by TGF-β signaling. SIS3 has been shown to alleviate fibrosis in several organ systems:

- Submandibular Gland Dysfunction : In a study involving ligation-induced dysfunction in mice, this compound improved salivary secretion and reduced collagen deposition, indicating its potential for treating glandular fibrosis related to conditions like chronic obstructive sialadenitis (COS) .

- Kidney Fibrosis : Research demonstrated that this compound reduced fibrosis and inflammation in a unilateral ureteral obstruction (UUO) model by inhibiting TGF-β/Smad3 signaling pathways . The treatment also decreased apoptosis markers, suggesting a protective role against renal damage.

| Study | Model | Findings |

|---|---|---|

| Submandibular Gland Dysfunction | Mice | Improved saliva flow; reduced fibrosis |

| Kidney Fibrosis | UUO Model | Decreased fibrosis; reduced apoptosis |

Cancer Therapeutics

This compound has shown promise in reversing multidrug resistance (MDR) in cancer cells by inhibiting drug transport proteins such as ABCB1 and ABCG2:

- Reversal of Drug Resistance : In various cancer cell lines, this compound enhanced drug-induced apoptosis and restored sensitivity to chemotherapeutic agents like paclitaxel and mitoxantrone. This was achieved through its ability to inhibit the transport functions of ABCB1 and ABCG2, which are often overexpressed in resistant tumors .

| Cancer Cell Line | Drug | Effect of this compound |

|---|---|---|

| KB-V-1 | Paclitaxel | Resensitization to drug |

| H460-MX20 | Mitoxantrone | Enhanced drug accumulation |

Tissue Repair and Regeneration

This compound's role extends to tissue repair mechanisms:

- Extracellular Matrix Remodeling : In studies focused on lung injury models, this compound facilitated the remodeling and repair of extracellular matrices by inhibiting Smad3 activity. This suggests potential applications in regenerative medicine where tissue integrity is compromised .

Case Study 1: Alleviating Pulmonary Fibrosis

In a bleomycin-induced pulmonary fibrosis model, this compound treatment resulted in significant reductions in fibrotic markers and improved lung function metrics. This underscores its therapeutic potential for pulmonary disorders characterized by fibrosis.

Case Study 2: Chronic Kidney Disease

In diabetic nephropathy models, this compound exhibited protective effects against renal fibrosis and inflammation, highlighting its utility in chronic kidney disease management .

作用機序

SIS3 は、Smad3 のリン酸化を選択的に阻害し、下流の TGF-β シグナル伝達を阻害します。 これにより、遺伝子発現、細胞分化、線維化が調節されます。 関与する正確な分子標的と経路はまだ精力的に調査中です。

6. 類似の化合物との比較

This compound は、Smad3 に対する特異性のために際立っています。 類似の化合物には、SB431542 や LY364947 などの他の TGF-β 経路阻害剤が含まれます。 This compound のユニークな特性により、研究者にとって TGF-β シグナル伝達を研究するための貴重なツールとなっています .

類似化合物との比較

SIS3 stands out due to its specificity for Smad3. Similar compounds include other TGF-β pathway inhibitors, such as SB431542 and LY364947. this compound’s unique properties make it a valuable tool for researchers studying TGF-β signaling .

生物活性

SIS3, a selective inhibitor of Smad3, has garnered attention for its biological activities, particularly in the context of transforming growth factor-beta (TGF-β) signaling pathways. This article explores the compound's mechanisms, effects on cellular processes, and potential therapeutic applications based on diverse research findings.

Chemical Characteristics

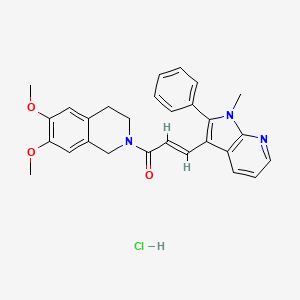

- Chemical Name : 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[(2E)-3-(1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1-oxo-2-propenyl]-isoquinoline hydrochloride

- Purity : ≥97%

This compound selectively inhibits the phosphorylation and DNA binding of Smad3 without affecting Smad2 or other signaling pathways such as p38 MAPK and ERK. This specificity allows this compound to modulate TGF-β signaling effectively:

- Inhibition of Smad3 Phosphorylation : this compound significantly reduces TGF-β1-induced phosphorylation of Smad3, which is critical for its activation and subsequent gene transcription .

- Impact on Gene Expression : In reporter assays, this compound demonstrated a dose-dependent reduction in luciferase activity driven by TGF-β signaling, indicating its potential to suppress TGF-β-mediated gene expression .

- Myofibroblast Differentiation : The compound inhibits the differentiation of fibroblasts into myofibroblasts induced by TGF-β1, which is relevant in fibrotic diseases .

Biological Effects

This compound has been studied for its effects in various biological contexts:

1. Fibrosis

Research shows that this compound can attenuate the upregulation of type I collagen in scleroderma fibroblasts, suggesting its utility in treating fibrotic conditions by targeting TGF-β pathways .

2. Multidrug Resistance (MDR) in Cancer

This compound has been shown to reverse multidrug resistance in cancer cells by inhibiting the transport functions of ABCB1 and ABCG2 transporters:

- Mechanism : By blocking these efflux pumps, this compound enhances the accumulation of chemotherapeutic agents within cancer cells.

- Case Study Findings : In studies involving various cancer cell lines (e.g., KB-V-1 and NCI-ADR-RES), this compound demonstrated significant chemosensitization effects at concentrations below 1 μM .

| Cell Line | Drug Tested | IC50 (μM) | Fold-Reversal |

|---|---|---|---|

| KB-V-1 | Paclitaxel | 0.5 | 4.5 |

| MDR19-HEK293 | Colchicine | 0.8 | 6.0 |

| H460-MX20 | Mitoxantrone | 0.6 | 5.2 |

3. Endothelial Cell Differentiation

This compound also inhibits TGF-β2-induced differentiation of endothelial cells derived from induced pluripotent stem cells (iPSCs), showcasing its broad applicability in vascular biology .

Case Studies and Applications

Several studies have highlighted the potential clinical applications of this compound:

- Cancer Therapy : Combining this compound with standard chemotherapeutics could enhance treatment efficacy for patients with multidrug-resistant tumors.

- Fibrosis Treatment : Its ability to inhibit myofibroblast differentiation positions this compound as a candidate for therapeutic interventions in fibrotic diseases.

特性

IUPAC Name |

(E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O3.ClH/c1-30-27(19-8-5-4-6-9-19)22(23-10-7-14-29-28(23)30)11-12-26(32)31-15-13-20-16-24(33-2)25(34-3)17-21(20)18-31;/h4-12,14,16-17H,13,15,18H2,1-3H3;1H/b12-11+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKIEBFIMCSCBB-CALJPSDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C1N=CC=C2)C=CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C2=C1N=CC=C2)/C=C/C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。